2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration of 2,3,5,6-tetramethylbenzene: This step involves the nitration of 2,3,5,6-tetramethylbenzene to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
Reduction: The dinitro compound is then reduced to 2,3,5,6-tetramethyl-1,4-diaminobenzene.
Sulfonation: The diamine is sulfonated to form 2,3,5,6-tetramethyl-1,4-benzenesulfonamide.
Coupling with 4-(4-methylpiperazine-1-carbonyl)benzyl chloride: The final step involves coupling the sulfonamide with 4-(4-methylpiperazine-1-carbonyl)benzyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetramethyl-1,4-phenylenediamine
- 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid
Uniqueness
Compared to similar compounds, 2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide has a unique structure that imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-16-14-17(2)19(4)22(18(16)3)30(28,29)24-15-20-6-8-21(9-7-20)23(27)26-12-10-25(5)11-13-26/h6-9,14,24H,10-13,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYJWZNWOQKBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>64.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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